

Detecting Ro52 Protein Interactions Using Proximity Ligation Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: Ro-51

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Introduction

The 52-kDa Ro protein (Ro52), also known as TRIM21, is an E3 ubiquitin ligase that plays a critical role in innate immunity, antibody-mediated neutralization of pathogens, and cellular quality control.[1][2] Its dysregulation is strongly associated with autoimmune diseases such as Sjögren's syndrome and systemic lupus erythematosus (SLE), where it is a major autoantigen.[3][4] Understanding the protein-protein interactions of Ro52 is crucial for elucidating its function in both normal physiology and disease pathogenesis, and for the development of targeted therapeutics.

The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay technique used to detect and visualize protein-protein interactions in situ with high specificity.[5][6] PLA allows for the detection of endogenous protein interactions within the cellular environment, providing spatial and quantitative information that can be missed with traditional biochemical methods like co-immunoprecipitation.[6][7] This technique is particularly well-suited for studying transient or weak interactions.[7][8] The core principle of PLA relies on the close proximity (less than 40 nm) of two target proteins, which brings antibody-conjugated DNA oligonucleotides close enough to be ligated, amplified, and visualized as fluorescent spots.[9][10]

These application notes provide a detailed protocol for utilizing PLA to detect and quantify the interactions of Ro52 with its binding partners.

Known Ro52 Interaction Partners

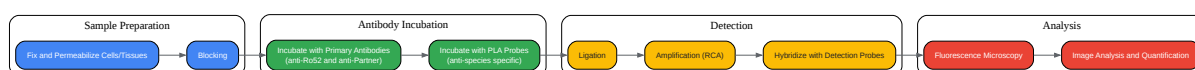
Ro52 is known to interact with a variety of proteins, reflecting its diverse cellular functions. These interactions are critical for its roles in ubiquitination, protein degradation, and immune regulation.

- **Ro60:** The interaction between Ro52 and Ro60 has been a subject of interest in autoimmunity research. While some studies suggest a transient and weak interaction within the cytoplasm, others have debated the existence of a stable complex.[\[8\]](#)[\[11\]](#) PLA has been successfully used to demonstrate the formation of the Ro60-Ro52 complex in the cytoplasm of HeLa cells.[\[8\]](#)
- **Immunoglobulin G (IgG):** Ro52 has been shown to interact with the heavy chain of human IgG1 and IgG4.[\[12\]](#)[\[13\]](#) This interaction is independent of the antibody's antigen specificity and is mediated by the C-terminal rfp-like region of Ro52.[\[13\]](#) This interaction is central to Ro52's function in antibody-dependent intracellular neutralization.
- **Ubiquitin:** As an E3 ubiquitin ligase, Ro52 is itself ubiquitinated. It can be modified with both mono- and poly-ubiquitin chains, suggesting that its activity and stability are regulated by the ubiquitin-proteasome system.[\[14\]](#)
- **p97/VCP:** Ro52 interacts with the molecular chaperone p97/VCP, a key component of the endoplasmic reticulum-associated degradation (ERAD) system.[\[15\]](#) This interaction implicates Ro52 in the quality control of proteins, such as unfolded IgG1 heavy chains.[\[15\]](#)
- **Interferon Regulatory Factors (IRFs):** Ro52 can ubiquitinate and regulate the activity of several IRFs, including IRF3, IRF5, and IRF7, thereby modulating the type I interferon response.[\[1\]](#)[\[2\]](#)
- **DDX41:** Ro52 targets the intracellular DNA sensor DDX41 for K48-linked ubiquitination and proteasomal degradation, thus inhibiting the IFN-I response to dsDNA.[\[1\]](#)[\[2\]](#)
- **SALL4 and TβRII:** Ro52 has been shown to regulate the degradation of the transcription factor SALL4 and the transforming growth factor beta receptor 2 (TβRII), implicating it in

cancer biology.[16]

Proximity Ligation Assay Workflow for Ro52 Interactions

The following diagram illustrates the general workflow for detecting Ro52 protein-protein interactions using PLA.



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Figure 1: General workflow for Proximity Ligation Assay (PLA).

Detailed Experimental Protocol: Detecting Ro52-Ro60 Interaction

This protocol provides a detailed methodology for detecting the interaction between Ro52 and Ro60 in cultured cells using a commercially available PLA kit (e.g., Duolink™ In Situ PLA Reagents).

Materials:

- Cells: HeLa cells or other suitable cell line.
- Primary Antibodies:
 - Rabbit anti-Ro52 antibody
 - Mouse anti-Ro60 antibody
 - Note: Ensure primary antibodies are from different host species.

- PLA Kit: Duolink™ In Situ PLA Kit (containing PLA probes, ligation solution, ligase, amplification solution, polymerase, and wash buffers).
- Reagents:
 - Phosphate-Buffered Saline (PBS)
 - Formaldehyde (or other suitable fixative)
 - Triton X-100 (or other suitable permeabilization agent)
 - Blocking solution (provided in the kit or a solution of BSA or serum in PBS)
 - DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
 - Mounting medium

Procedure:

- Cell Culture and Preparation:
 - Seed HeLa cells onto glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.
 - Wash the cells twice with PBS.
 - Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
 - Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Add the blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.[6] This step minimizes non-specific antibody binding.

- Primary Antibody Incubation:
 - Dilute the rabbit anti-Ro52 and mouse anti-Ro60 primary antibodies to their optimal concentrations in the antibody diluent provided in the kit.
 - Remove the blocking solution and add the primary antibody mixture to each coverslip.
 - Incubate in a humidified chamber overnight at 4°C.[\[6\]](#)
- PLA Probe Incubation:
 - The next day, wash the coverslips twice with Wash Buffer A for 5 minutes each.
 - Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) in the antibody diluent.
 - Add the PLA probe solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.[\[17\]](#)
- Ligation:
 - Wash the coverslips twice with Wash Buffer A for 5 minutes each.
 - Prepare the ligation solution by diluting the Ligation buffer with high-purity water and adding the Ligase.
 - Add the ligation solution to each coverslip and incubate in a humidified chamber for 30 minutes at 37°C.[\[17\]](#) This step circularizes the DNA oligonucleotides if the probes are in close proximity.
- Amplification:
 - Wash the coverslips twice with Wash Buffer A for 5 minutes each.
 - Prepare the amplification solution by diluting the Amplification buffer with high-purity water and adding the Polymerase.
 - Add the amplification solution to each coverslip and incubate in a humidified chamber for 100 minutes at 37°C.[\[17\]](#) This rolling circle amplification (RCA) generates a long DNA

product containing hundreds of copies of the circular template.

- Detection and Mounting:
 - Wash the coverslips twice with Wash Buffer B for 10 minutes each.
 - Perform a final wash with 0.01x Wash Buffer B for 1 minute.
 - Mount the coverslips onto glass slides using a mounting medium containing DAPI.
- Imaging and Analysis:
 - Visualize the PLA signals using a fluorescence microscope. The PLA signals will appear as distinct fluorescent spots (e.g., red or green, depending on the kit). DAPI will stain the nuclei blue.
 - Capture images from multiple random fields of view for each experimental condition.
 - Quantify the PLA signals using image analysis software (e.g., ImageJ/Fiji). The number of PLA spots per cell or the total fluorescence intensity per cell can be measured.[\[6\]](#)[\[17\]](#)

Data Presentation: Quantitative Analysis of Ro52-Ro60 Interaction

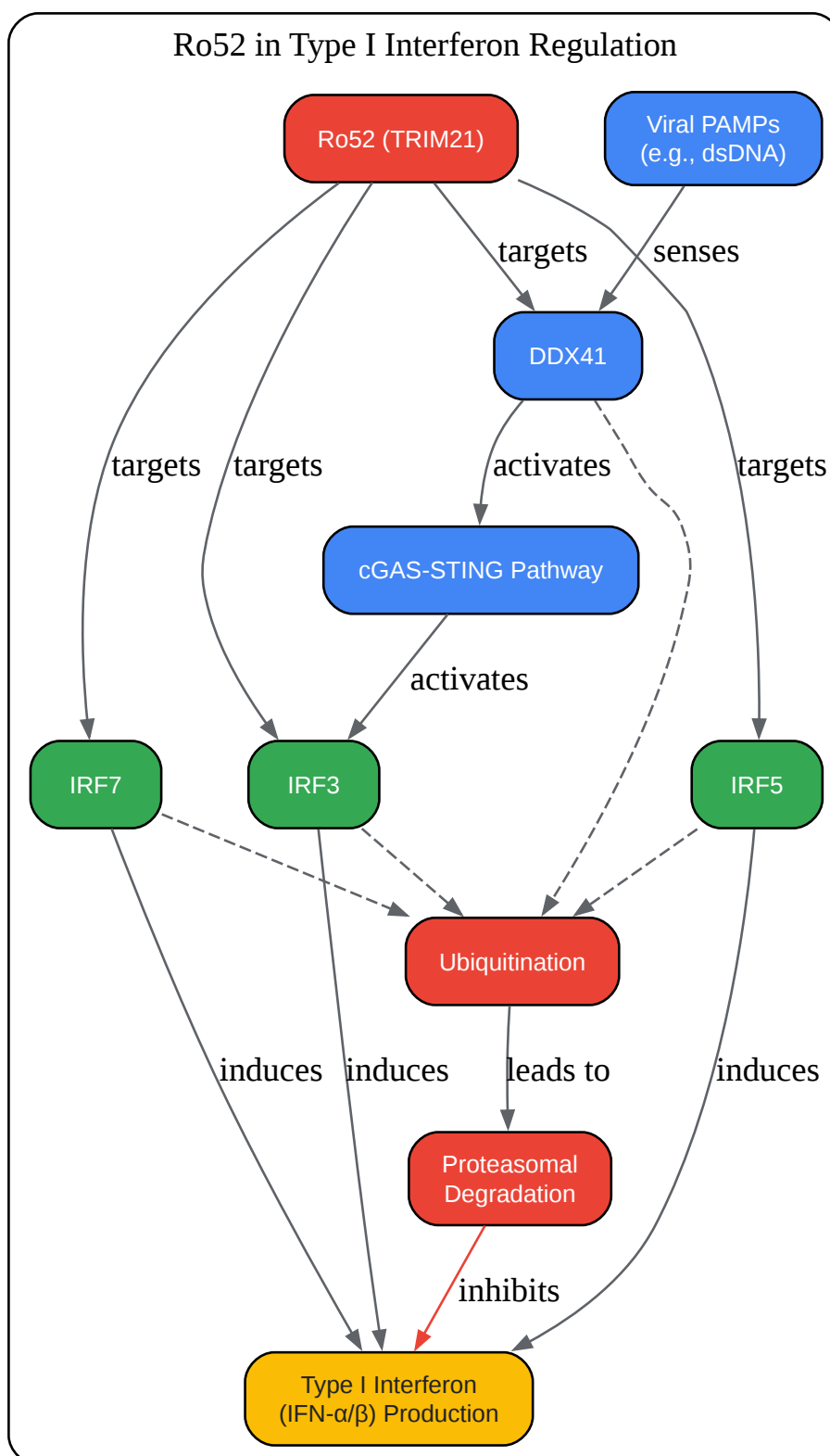
The following table summarizes representative quantitative data from a PLA experiment investigating the interaction between Ro52 and Ro60 in HeLa cells.[\[8\]](#)

Experimental Condition	Mean PLA Signals per Cell (\pm SEM)	Fold Change vs. Negative Control
Ro52 and Ro60 Antibodies	1.80 ± 0.15	6.0
Ro52 Antibody Only (Negative Control)	0.3 ± 0.3	1.0
Ro60 Antibody Only (Negative Control)	0.3 ± 0.3	1.0

Data adapted from a study by do Nascimento et al. (2023). The number of puncta per cell was quantified to represent the interaction.[8]

Ro52 Signaling Pathways

Ro52 is involved in several crucial signaling pathways, particularly in the context of the innate immune response. The following diagram illustrates the role of Ro52 in regulating the Type I Interferon (IFN-I) signaling pathway.



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